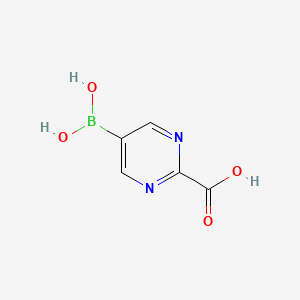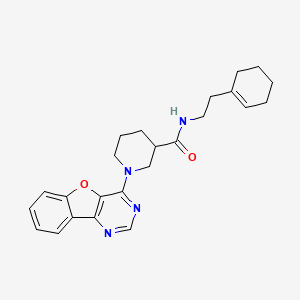![molecular formula C16H19ClN6O3 B2962188 ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291870-85-3](/img/structure/B2962188.png)
ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The compound also contains a 1,2,3-triazole ring, which is often used in drug design for its stability and ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Scientific Research Applications
Energy Harvesting and Sensory Integration
The compound’s potential application in energy harvesting and sensory integration within smart systems is significant. It could be used in the development of flexible piezoelectric nanogenerators (F-PNGs), which convert mechanical energy into electricity . These devices are crucial for powering small-scale devices and integrating sensory functions in smart systems.
Fluorescent Protein Antibodies
In the field of biomedical research, the compound could play a role in the development of fluorescent protein antibodies , particularly nanobodies . These are used for imaging and tracking in cellular biology, providing valuable insights into cellular processes and molecular interactions.
Polymer Flooding in Oil Recovery
Another application could be in polymer flooding to enhance oil recovery . The compound’s properties might improve the efficiency of polymer flooding techniques, which are used to increase the extraction rates of heavy oil from reservoirs.
Indole Derivative Synthesis
The compound could serve as a precursor in the synthesis of indole derivatives . These derivatives are prevalent in natural products and pharmaceuticals, with applications ranging from cancer treatment to microbial infection control.
Biological Potential of Indole Derivatives
Exploring the biological potential of indole derivatives is another application area . Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties, making them valuable in therapeutic drug development.
Antiviral Activity
The compound’s structure suggests potential use in synthesizing derivatives with antiviral activity . It could lead to the development of new medications targeting a variety of viral infections.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[5-(3-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O3/c1-2-26-16(25)23-8-6-22(7-9-23)15(24)13-14(20-21-19-13)18-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKPXJWYCVBYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)
![3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2962106.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2962114.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2962115.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)


![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)